molecular formula C9H15N3 B1428848 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine CAS No. 944905-69-5

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine

Cat. No. B1428848
M. Wt: 165.24 g/mol
InChI Key: GKJVOJSTXXAMMM-UHFFFAOYSA-N
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Description

“2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine” is a chemical compound with the CAS Number: 944905-69-5 . It has a molecular weight of 165.24 .


Synthesis Analysis

While specific synthesis methods for “2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine” were not found, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3/c1-7(2)9-11-5-8(3-4-10)6-12-9/h5-7H,3-4,10H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of various pyrimidine derivatives, including those similar to 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine, has been explored. For instance, a series of (S)-1-(pyrimidin-4-yl)- and (S)-1-(pyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-amines were synthesized from (S)-N-Boc-alanine. These compounds were characterized using NMR techniques, providing valuable insights into their structures and properties (Svete et al., 2015).

Complexation and Coordination Chemistry

  • Research has demonstrated the complexation of similar pyrimidine derivatives with metals. For example, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under certain conditions produced complexes with cadmium. These molecules were characterized by various spectroscopic methods and single-crystal X-ray diffraction, showing potential applications in coordination chemistry (Hakimi et al., 2013).

Catalytic Applications

  • Pyrimidine derivatives have been used in the synthesis of catalysts. For instance, (imino)pyridine ligands bearing pendant arms similar to 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine were synthesized and used to form palladium complexes. These complexes showed high catalytic activities in certain reactions, indicating their potential in catalysis (Nyamato et al., 2015).

Pharmaceutical Applications

  • While direct applications of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine in pharmaceuticals were not found, related pyrimidine derivatives have been evaluated for their potential in medicinal chemistry. For example, a study on 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives identified new classes of receptor-interacting protein kinase 1 (RIPK1) inhibitors with potential applications in tumor metastasis models (Li et al., 2018).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

While specific future directions for “2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine” were not found, research into pyrimidine derivatives has shown potential in areas such as antimicrobial, antiviral, antitumor, and antifibrotic compounds .

properties

IUPAC Name

2-(2-propan-2-ylpyrimidin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)9-11-5-8(3-4-10)6-12-9/h5-7H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJVOJSTXXAMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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